molecular formula C5H3Cl3N2 B3328993 Trichloromethylpyrimidine CAS No. 54198-86-6

Trichloromethylpyrimidine

Cat. No.: B3328993
CAS No.: 54198-86-6
M. Wt: 197.45 g/mol
InChI Key: HAUFNONCUBGLBI-UHFFFAOYSA-N
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Description

Trichloromethylpyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a trichloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloromethylpyrimidine can be synthesized through the heterocyclization of alkyl 2-(diaminomethylidene)-3-oxobutyrates with trichloroacetonitrile. This reaction yields alkyl 4-amino-6-methyl-2-trichloromethylpyrimidine-5-carboxylates, which can further react with aryl isocyanates to produce pyrimidinylureas. These pyrimidinylureas undergo cyclization to form 3-aryl-5-methyl-7-trichloromethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones under the action of sodium methoxide in methanol .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Trichloromethylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Phenylsulfide Derivatives: Formed from nucleophilic substitution reactions.

    Pyrimidinones and Azetidinones: Formed from cycloaddition reactions.

Scientific Research Applications

Trichloromethylpyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trichloromethylpyrimidine involves its interaction with molecular targets through nucleophilic substitution and cycloaddition reactions. The trichloromethyl group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophiles. This reactivity is crucial for its biological activity, as it allows the compound to interact with and modify biomolecules .

Comparison with Similar Compounds

    Trichloromethylpyridine: Similar in structure but contains a pyridine ring instead of a pyrimidine ring.

    Trichloromethylbenzene: Contains a benzene ring with a trichloromethyl group.

    Trichloromethylthiazole: Contains a thiazole ring with a trichloromethyl group.

Uniqueness: Trichloromethylpyrimidine is unique due to its combination of a pyrimidine ring and a trichloromethyl group, which imparts distinct reactivity and biological activity. The presence of nitrogen atoms in the pyrimidine ring enhances its ability to participate in hydrogen bonding and other interactions, making it a versatile compound in various applications .

Properties

IUPAC Name

2-(trichloromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl3N2/c6-5(7,8)4-9-2-1-3-10-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUFNONCUBGLBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trichloromethylpyrimidine
Reactant of Route 2
Trichloromethylpyrimidine
Reactant of Route 3
Trichloromethylpyrimidine
Reactant of Route 4
Trichloromethylpyrimidine
Reactant of Route 5
Trichloromethylpyrimidine
Reactant of Route 6
Trichloromethylpyrimidine
Customer
Q & A

Q1: What are the main synthetic routes to trichloromethylpyrimidines?

A1: Trichloromethylpyrimidines can be synthesized through various methods. One common approach involves the reaction of alkyl 2-(diaminomethylidene)-3-oxobutyrates with trichloroacetonitrile. [] Another method utilizes the reaction of methylpyrimidines with phosphorus pentachloride in phosphorus oxychloride to form trichloromethylpyrimidines. []

Q2: Can trichloromethylpyrimidines be used to synthesize other heterocyclic systems?

A2: Yes, trichloromethylpyrimidines serve as versatile building blocks for synthesizing various heterocycles. For instance, they can undergo reactions with triphenylphosphine to form pyrimidinylmethylenephosphoranes, which can be further reacted with aldehydes to produce chloropyrimidinylolefins. [, ] Additionally, 2-trichloromethyl-5-phenylpyrimidines can undergo nitrene cyclization reactions, facilitated by sodium azide or Du Bois catalyst, to produce 2-trichloromethylpyrimido[4,5-b]indole derivatives. []

Q3: Have any biological activities been reported for trichloromethylpyrimidine derivatives?

A3: Yes, certain this compound derivatives have shown inhibitory activity against NTPDase, an enzyme responsible for hydrolyzing ATP and ADP in the central nervous system. Notably, 4-methyl-2-methylsulfanyl-6-trichloromethylpyrimidine (2b) displayed noncompetitive inhibition with Ki values of 0.18 mM for ATP and 0.55 mM for ADP in rat cerebral cortex synaptosomes. []

Q4: What structural features of trichloromethylpyrimidines are important for NTPDase inhibition?

A4: While the exact mechanism of action requires further investigation, the study exploring NTPDase inhibition suggests that the position and type of substituents on the pyrimidine ring influence inhibitory potency. For instance, replacing the trichloromethyl group with a trifluoromethyl group or modifying the substituents at other positions on the pyrimidine ring generally resulted in decreased inhibitory activity against NTPDase. []

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